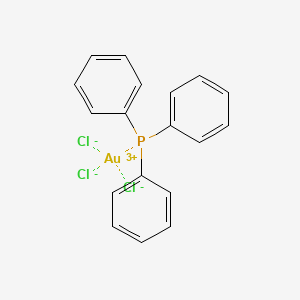
(Triphenylphosphine) gold(III) trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Triphenylphosphine) gold(III) trichloride is an organometallic compound that consists of a gold atom coordinated to three chloride ions and one triphenylphosphine ligand. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylphosphine) gold(III) trichloride typically involves the reaction of gold(III) chloride with triphenylphosphine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The general reaction can be represented as follows:
AuCl3+PPh3→(PPh3)AuCl3
where PPh₃ represents triphenylphosphine.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis is generally performed under controlled conditions to ensure high purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve the desired product quality.
化学反応の分析
Types of Reactions
(Triphenylphosphine) gold(III) trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(V) complexes.
Reduction: It can be reduced to gold(I) complexes.
Substitution: The chloride ligands can be substituted with other ligands such as thiolates or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold(I) complexes, while substitution reactions can produce a variety of gold(III) complexes with different ligands.
科学的研究の応用
(Triphenylphosphine) gold(III) trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cyclization reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its use in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Industry: It is used in the preparation of gold nanoparticles and other gold-based materials for various industrial applications.
作用機序
The mechanism of action of (Triphenylphosphine) gold(III) trichloride involves its interaction with biological molecules and cellular components. The compound can bind to proteins and DNA, disrupting their normal functions and leading to cell death. This property is particularly useful in the development of anticancer drugs, where the compound targets and kills cancer cells.
類似化合物との比較
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound is similar in structure but contains gold in the +1 oxidation state.
Triphenylphosphinegold(I) chloride: Another gold(I) complex with similar properties.
Triphenylphosphinegold(I) bromide: A gold(I) complex with bromide ligands instead of chloride.
Uniqueness
(Triphenylphosphine) gold(III) trichloride is unique due to its gold(III) oxidation state, which imparts different chemical reactivity and biological activity compared to gold(I) complexes
特性
分子式 |
C18H15AuCl3P |
|---|---|
分子量 |
565.6 g/mol |
IUPAC名 |
gold(3+);triphenylphosphane;trichloride |
InChI |
InChI=1S/C18H15P.Au.3ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;;3*1H/q;+3;;;/p-3 |
InChIキー |
QVJDTKXZVZTKLX-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Au+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



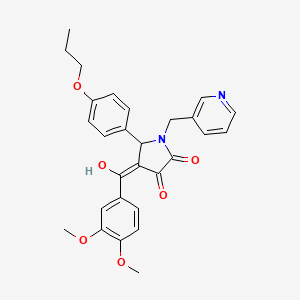
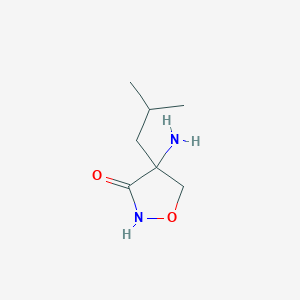
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
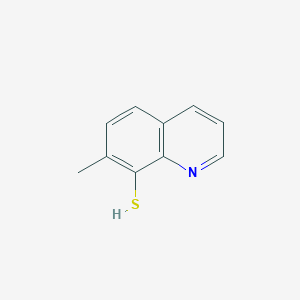


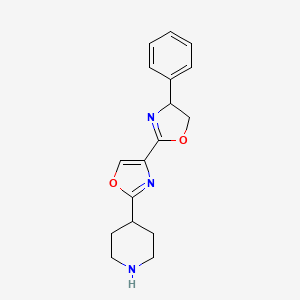
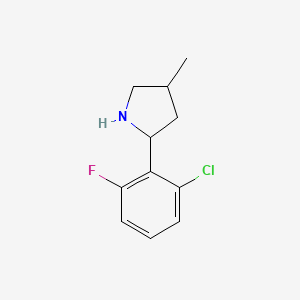
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
